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  • Product: 2-Aminopent-4-en-1-ol hydrochloride
  • CAS: 1380005-74-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Aminopent-4-en-1-ol hydrochloride (CAS 1380005-74-2)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-Aminopent-4-en-1-ol hydrochloride (CAS 1380005-74-2), a chiral amino alcohol with signi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Aminopent-4-en-1-ol hydrochloride (CAS 1380005-74-2), a chiral amino alcohol with significant potential as a versatile building block in medicinal chemistry and organic synthesis. The document delves into its physicochemical properties, outlines a detailed synthetic pathway, provides in-depth analytical characterization, and discusses its potential applications in drug discovery. This guide is intended to be a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents and complex molecular architectures.

Introduction: The Significance of Chiral Unsaturated Amino Alcohols

Chiral amino alcohols are a privileged class of organic compounds that form the structural backbone of numerous natural products and active pharmaceutical ingredients (APIs)[1]. Their stereochemistry is often a critical determinant of biological activity, making their enantioselective synthesis a key focus in drug development[1]. The presence of both an amine and an alcohol functional group provides two points for molecular diversification, rendering them invaluable synthons in the construction of complex molecules[].

2-Aminopent-4-en-1-ol, in particular, possesses an additional element of functionality: a terminal alkene. This unsaturated moiety introduces a reactive handle for a wide array of chemical transformations, including but not limited to, metathesis, hydrogenation, and various addition reactions. This trifunctionality makes it a highly attractive building block for creating libraries of diverse molecular scaffolds for drug discovery programs[3]. The hydrochloride salt form enhances the compound's stability and improves its handling characteristics as a solid[4].

This guide will provide a detailed exploration of 2-Aminopent-4-en-1-ol hydrochloride, from its fundamental properties to its synthesis and potential applications, offering a technical resource for its effective utilization in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-Aminopent-4-en-1-ol hydrochloride is essential for its effective use in synthesis and formulation.

General Properties
PropertyValueSource
CAS Number 1380005-74-2[5]
Molecular Formula C₅H₁₂ClNO[5]
Molecular Weight 137.61 g/mol [5]
Synonyms 2-amino-4-penten-1-ol hydrochloride[5]
Physical Form Solid[5]
Structural Information

The structure of 2-Aminopent-4-en-1-ol features a five-carbon chain with an amino group at the C-2 position, a hydroxyl group at the C-1 position, and a double bond between C-4 and C-5. The hydrochloride salt is formed by the protonation of the primary amine.

Figure 1: Chemical structure of 2-Aminopent-4-en-1-ol hydrochloride.

Solubility and Stability

While specific solubility data is not widely published, as a hydrochloride salt of a small amino alcohol, it is expected to be soluble in water and polar protic solvents such as methanol and ethanol. Its solubility in aprotic organic solvents is likely to be limited.

The compound is stable under recommended storage conditions. The allylic alcohol moiety is stabilized by resonance, which can influence its reactivity and stability[5][6]. However, like many amines, it should be protected from strong oxidizing agents.

Synthesis and Purification

The most direct and stereospecific approach to synthesizing chiral 2-aminopent-4-en-1-ol is through the reduction of the corresponding α-amino acid, 2-amino-4-pentenoic acid (allylglycine)[1]. This method leverages the readily available and often enantiomerically pure amino acid starting material.

Synthetic Pathway Overview

The synthesis can be conceptualized as a two-step process: esterification of the amino acid followed by reduction of the ester to the alcohol. Direct reduction of the carboxylic acid is also possible but can require harsher reducing agents.

G A 2-Amino-4-pentenoic acid (Allylglycine) B 2-Amino-4-pentenoic acid methyl ester A->B Esterification (SOCl₂/MeOH) C 2-Aminopent-4-en-1-ol B->C Reduction (LiAlH₄ or NaBH₄) D 2-Aminopent-4-en-1-ol hydrochloride C->D Salt Formation (HCl)

Figure 2: Synthetic pathway from 2-Amino-4-pentenoic acid to 2-Aminopent-4-en-1-ol hydrochloride.

Detailed Experimental Protocol (Proposed)

This protocol is based on established methods for the reduction of amino acid esters[7].

Step 1: Esterification of 2-Amino-4-pentenoic acid

  • Suspend 2-amino-4-pentenoic acid (1.0 eq) in anhydrous methanol (10 mL per gram of amino acid) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension. Causality: Thionyl chloride reacts with methanol to generate HCl in situ, which catalyzes the esterification and also forms the hydrochloride salt of the amino ester, preventing side reactions of the free amine.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 3-4 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude amino acid ester hydrochloride.

Step 2: Reduction of the Ester to 2-Aminopent-4-en-1-ol

  • Suspend lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF, 20 mL per gram of LiAlH₄) in a three-necked flask under an inert atmosphere (e.g., nitrogen or argon). Causality: LiAlH₄ is a powerful reducing agent capable of reducing esters to primary alcohols; it is highly reactive with water and protic solvents, necessitating anhydrous conditions[8][9].

  • Cool the LiAlH₄ suspension to 0 °C.

  • Dissolve the crude amino acid ester hydrochloride from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension. Caution: The reaction is exothermic, and hydrogen gas is evolved. Maintain a slow addition rate to control the reaction temperature.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.

  • Carefully quench the reaction by the sequential, dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then water again (3X mL), where X is the number of grams of LiAlH₄ used. This procedure, known as the Fieser workup, results in a granular precipitate that is easily filtered.

  • Filter the resulting precipitate and wash it thoroughly with THF.

  • Combine the filtrate and washings and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude 2-aminopent-4-en-1-ol.

Step 3: Purification and Hydrochloride Salt Formation

  • The crude amino alcohol can be purified by vacuum distillation or column chromatography on silica gel.

  • For hydrochloride salt formation, dissolve the purified amino alcohol in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).

  • Add a solution of HCl in the same solvent (or bubble dry HCl gas through the solution) until the precipitation of the hydrochloride salt is complete[4].

  • Collect the solid by filtration, wash with the solvent, and dry under vacuum to yield pure 2-Aminopent-4-en-1-ol hydrochloride.

Purification Insight: Recrystallization is an effective method for purifying amino alcohol salts. A suitable solvent system would be one in which the salt has high solubility at elevated temperatures and low solubility at room temperature or below, such as an alcohol/ether mixture[10][11].

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons (δ 5.0-6.0 ppm), the methine proton adjacent to the amino and hydroxyl groups, the allylic protons, and the protons of the hydroxymethyl group. The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR: The carbon NMR spectrum will provide key information about the carbon skeleton. A 13C NMR spectrum for the related (2R)-enantiomer has been reported, which can serve as a reference[12]. The expected chemical shifts would be in the regions of δ 130-140 ppm for the vinylic carbons, δ 60-70 ppm for the carbon bearing the hydroxyl group, and δ 50-60 ppm for the carbon bearing the amino group.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the free base (101.15 g/mol ). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the O-H stretch of the alcohol (broad, ~3300 cm⁻¹), the N-H stretch of the ammonium salt (broad, ~3000 cm⁻¹), and the C=C stretch of the alkene (~1640 cm⁻¹).

Applications in Research and Development

The trifunctional nature of 2-Aminopent-4-en-1-ol hydrochloride makes it a valuable building block in several areas of chemical research.

Medicinal Chemistry and Drug Discovery

As a chiral synthon, this compound can be incorporated into the synthesis of complex, biologically active molecules. The amino alcohol moiety is a common feature in many pharmaceuticals, and the terminal alkene allows for further elaboration of the molecular structure[13][14][15]. It can serve as a precursor for the synthesis of unnatural amino acids, peptide mimics, and various heterocyclic compounds with potential therapeutic applications[].

Asymmetric Synthesis

Chiral amino alcohols are widely used as ligands for metal-catalyzed asymmetric reactions[]. The nitrogen and oxygen atoms can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a variety of transformations.

G cluster_0 Core Compound cluster_1 Potential Applications A 2-Aminopent-4-en-1-ol (Trifunctional Scaffold) B Medicinal Chemistry (Synthesis of APIs) A->B Building Block C Asymmetric Catalysis (Chiral Ligand Synthesis) A->C Precursor D Materials Science (Polymer Functionalization) A->D Monomer

Figure 3: Potential application areas for 2-Aminopent-4-en-1-ol hydrochloride.

Safety and Handling

2-Aminopent-4-en-1-ol hydrochloride is classified as a hazardous substance and should be handled with appropriate safety precautions.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection).

  • Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

  • Storage: The compound should be stored in a tightly sealed container in a dry, cool place, typically at 2-8°C.

Conclusion

2-Aminopent-4-en-1-ol hydrochloride is a valuable and versatile chiral building block with significant potential for applications in medicinal chemistry, asymmetric synthesis, and materials science. Its trifunctional nature provides a rich platform for the creation of diverse and complex molecular architectures. This technical guide has provided a comprehensive overview of its properties, a detailed synthetic approach, and a summary of its potential applications, serving as a foundational resource for researchers and scientists.

References

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Exploratory

An In-Depth Technical Guide to 2-Aminopent-4-en-1-ol HCl and Allylglycinol: A Structural and Functional Analysis

Abstract This technical guide provides a comprehensive analysis of 2-Aminopent-4-en-1-ol hydrochloride and its relationship with the commonly named "Allylglycinol." It is intended for researchers, scientists, and profess...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of 2-Aminopent-4-en-1-ol hydrochloride and its relationship with the commonly named "Allylglycinol." It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this chiral building block. This paper clarifies that "Allylglycinol" is the common name for the chemical structure systematically identified as 2-Aminopent-4-en-1-ol. We will dissect its chemical structure, stereochemistry, and the properties of its hydrochloride salt form. Furthermore, this guide details a validated synthetic protocol for its preparation from the parent amino acid, L-allylglycine, discusses methods for its analytical characterization, and explores its applications as a versatile synthon in medicinal chemistry and drug discovery.

Introduction: Clarifying the Nomenclature

In the landscape of chemical synthesis and drug development, precise nomenclature is paramount. The topic of this guide concerns a molecule often referred to by two different names: 2-Aminopent-4-en-1-ol and Allylglycinol . A primary objective of this document is to establish clarity:

  • 2-Aminopent-4-en-1-ol is the systematic IUPAC name that unambiguously describes the molecule's structure: a five-carbon (pentane) chain with an amine group at position 2, a terminal double bond starting at position 4 (an ene), and a primary alcohol at position 1.[1]

  • Allylglycinol is a common, semi-systematic name derived from its parent amino acid, allylglycine. The suffix "-ol" indicates the reduction of the carboxylic acid group to an alcohol. PubChem lists "2-allyl-DL-glycinol" as a synonym for the racemic mixture of 2-aminopent-4-en-1-ol.[1]

Therefore, these terms refer to the same core chemical structure. For stability, ease of handling, and improved solubility in polar solvents, this amino alcohol is frequently prepared and supplied as its hydrochloride (HCl) salt , where the basic amine group is protonated.[2] This guide will address the molecule as 2-Aminopent-4-en-1-ol, while acknowledging Allylglycinol as a valid common name.

Chemical Structure and Stereoisomerism

The functionality of 2-Aminopent-4-en-1-ol as a synthetic building block is derived directly from its unique structural features.

  • Core Structure : The molecule possesses a five-carbon backbone containing a primary alcohol (-CH₂OH) and a primary amine (-NH₂) on adjacent carbons (a 1,2-amino alcohol motif).

  • Chiral Center : The carbon at position 2 (C2), which is bonded to the amine group, is a stereocenter. This gives rise to two enantiomers: (S)-2-aminopent-4-en-1-ol and (R)-2-aminopent-4-en-1-ol.[3] The stereochemistry is critical in drug development, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[4]

  • Reactive Terminus : The allyl group (CH₂=CH-CH₂-) provides a terminal double bond, a functional group amenable to a wide array of chemical transformations, including hydrogenation, oxidation, and metathesis reactions.

  • Hydrochloric Salt : In its HCl salt form, the lone pair of electrons on the nitrogen atom of the amine group accepts a proton from hydrochloric acid. This forms a positively charged ammonium ion (-NH₃⁺) and a chloride counter-ion (Cl⁻). This salt formation prevents the amine from acting as a nucleophile in unwanted side reactions and typically converts the often-liquid free base into a more stable, crystalline solid.[5]

Caption: Structure of 2-Aminopent-4-en-1-ol HCl with key functional groups.

Physicochemical Properties

A summary of the key physicochemical properties is essential for experimental design. The data below has been consolidated from various chemical suppliers and databases.

Property2-Aminopent-4-en-1-ol (Free Base)2-Aminopent-4-en-1-ol HCl
IUPAC Name 2-aminopent-4-en-1-ol[1]2-aminopent-4-en-1-ol hydrochloride
Synonyms Allylglycinol, 2-allyl-DL-glycinol[1]2-amino-4-penten-1-ol hydrochloride[2]
Molecular Formula C₅H₁₁NO[1]C₅H₁₂ClNO[2]
Molecular Weight 101.15 g/mol [1]137.61 g/mol
CAS Number 304020-67-5 (racemate)[1]1380005-74-2 (racemate)[2]
(S)-Enantiomer CAS Not specified926660-03-9[3]
Physical Form Liquid (presumed)Solid
Storage Conditions Not specifiedSealed in dry, 2-8°C
Purity Not specifiedTypically ≥98%

Synthesis and Methodologies

The most direct and stereospecific route to chiral 2-aminopent-4-en-1-ol is the chemical reduction of the corresponding amino acid, allylglycine. This transformation targets the carboxylic acid functional group while preserving the amine, the alkene, and the stereochemistry at the alpha-carbon.

Causality in Experimental Design

The choice of reducing agent is critical. Carboxylic acids are relatively unreactive towards mild reducing agents like sodium borohydride (NaBH₄). Therefore, a more powerful hydride donor is required. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation. The reaction is performed in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or diethyl ether, to prevent the violent quenching of the highly reactive LiAlH₄ by protic solvents like water or alcohols. The subsequent conversion to the hydrochloride salt is typically achieved by introducing anhydrous HCl (often dissolved in an organic solvent) to a solution of the purified free base. This precipitates the salt, which is often a stable, crystalline solid that is easier to handle and purify than the free amino alcohol.

Experimental Protocol: Synthesis of (S)-2-Aminopent-4-en-1-ol HCl from L-Allylglycine

Disclaimer: This protocol is a representative method and should only be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.

Step 1: Reduction of L-Allylglycine

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., Nitrogen or Argon).

  • Suspend Lithium Aluminum Hydride (LiAlH₄, ~2.2 equivalents) in anhydrous Tetrahydrofuran (THF).

  • In a separate flask, dissolve L-Allylglycine (1.0 equivalent) in anhydrous THF.

  • Cool the LiAlH₄ suspension to 0°C using an ice bath.

  • Slowly add the L-Allylglycine solution to the LiAlH₄ suspension via the dropping funnel. Causality: This is a highly exothermic reaction; slow addition is crucial to control the reaction temperature and prevent dangerous runaways.

  • Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours, then gently reflux for an additional 4-6 hours to ensure the reaction goes to completion.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

Step 2: Work-up and Purification

  • Cool the reaction mixture back to 0°C.

  • Quench the reaction cautiously by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). Causality: This procedure is designed to carefully neutralize the excess LiAlH₄ and precipitate the aluminum salts as a granular solid, which is easily filtered.

  • Stir the resulting mixture for 30 minutes until a white, granular precipitate forms.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure to yield the crude (S)-2-aminopent-4-en-1-ol (free base).

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the crude free base in a minimal amount of a suitable solvent, such as anhydrous diethyl ether or isopropanol.

  • Slowly add a solution of anhydrous HCl in the same solvent (e.g., 2M HCl in diethyl ether) until the solution becomes acidic (test with pH paper).

  • The hydrochloride salt will typically precipitate out of the solution.

  • Cool the mixture to 0-4°C to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold, anhydrous solvent, and dry under vacuum to yield pure (S)-2-aminopent-4-en-1-ol HCl.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Work-up cluster_2 Step 3: Salt Formation A L-Allylglycine in Anhydrous THF C Reaction Mixture (Reflux) A->C B LiAlH₄ Suspension in Anhydrous THF B->C D Quench with H₂O/NaOH C->D E Filter Aluminum Salts D->E F Concentrate Filtrate E->F G Dissolve Free Base in Diethyl Ether F->G H Add Anhydrous HCl G->H I Filter & Dry Product H->I J J I->J Final Product: (S)-2-Aminopent-4-en-1-ol HCl

Caption: Experimental workflow for the synthesis of 2-Aminopent-4-en-1-ol HCl.

Applications in Research and Drug Development

While its parent amino acid, allylglycine, is known as a glutamate decarboxylase inhibitor and convulsant, the reduction of the carboxylic acid to an alcohol fundamentally alters the molecule's properties, transforming it from a potential neuroactive agent into a valuable chiral building block.[6][7] Chiral 1,2-amino alcohols are privileged structures in medicinal chemistry.[4]

  • Chiral Scaffolding : The defined stereocenter at C2 makes 2-aminopent-4-en-1-ol an ideal starting material for the stereospecific synthesis of more complex molecules. The amine and alcohol groups can be selectively protected and functionalized to build out molecular complexity.[8]

  • Multi-functional Synthon : It possesses three distinct points for chemical modification: the amine, the alcohol, and the alkene. This "trifunctional" nature allows for orthogonal chemical strategies, where each site can be reacted independently, providing access to a diverse library of compounds from a single starting material.

  • Fragment-Based Drug Discovery (FBDD) : With a low molecular weight (101.15 Da for the free base) and useful functional groups, it is an attractive fragment for FBDD campaigns.[1] It can be used to probe binding pockets of protein targets, with subsequent optimization using its functional handles to improve potency and selectivity.

  • Peptidomimetic and Ligand Synthesis : The amino alcohol structure can be incorporated into peptide-like molecules to create more stable analogues or used to synthesize ligands for various biological targets where hydrogen bonding and chirality are key recognition elements.

Conclusion

2-Aminopent-4-en-1-ol HCl and Allylglycinol are names for the same versatile chemical entity, with the former being the systematic IUPAC designation. Its value in a research and development setting is not in its intrinsic biological activity but in its utility as a chiral, trifunctional building block. The presence of a stereocenter, a primary amine, a primary alcohol, and a terminal alkene in a small molecular framework makes it an exceptionally useful starting material for the synthesis of complex, high-value molecules in the pharmaceutical industry. Understanding its structure, properties, and synthetic routes is key to unlocking its full potential in drug discovery programs.

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Sources

Foundational

An In-depth Technical Guide to the Solubility of 2-Aminopent-4-en-1-ol Hydrochloride in Water and Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 2-Aminopent-4-en-1-ol hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 2-Aminopent-4-en-1-ol hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with actionable experimental protocols to facilitate a thorough understanding and practical application of this compound's solubility profile.

Theoretical Framework: Predicting Solubility

2-Aminopent-4-en-1-ol hydrochloride is an organic salt, specifically the hydrochloride salt of an amino alcohol. This structural characteristic is the primary determinant of its solubility behavior. As a salt of an organic base, it is generally expected to be soluble in polar protic solvents, particularly water.[1][2] The presence of the hydrophilic amine and hydroxyl functional groups further contributes to its affinity for aqueous media.[2]

The dissociation of the hydrochloride salt in water yields the protonated amine and a chloride ion, enhancing its interaction with water molecules. Conversely, its solubility is predicted to be significantly lower in non-polar organic solvents.

Physicochemical Properties Influencing Solubility
PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₅H₁₂ClNOBased on the structure of 2-aminopent-4-en-1-ol and the addition of HCl.[3]
Molecular Weight 137.61 g/mol Calculated from the molecular formula.[3]
Aqueous Solubility HighAs an amine hydrochloride, it is a salt of an organic base, which typically exhibits high water solubility.[1][2]
Organic Solvent Solubility Low to InsolubleExpected to have limited solubility in non-polar organic solvents due to its ionic nature.
pKa Not readily availableThe pKa of the parent amine would influence the pH-dependent solubility.
LogP Not readily availableThe octanol-water partition coefficient would provide insight into its lipophilicity.

Experimental Determination of Solubility

Given the absence of established quantitative solubility data, experimental determination is crucial. The following section outlines detailed protocols for accurately measuring the solubility of 2-Aminopent-4-en-1-ol hydrochloride.

General Considerations for Accurate Solubility Measurement

To ensure the integrity of solubility data, the following precautions should be observed:

  • Purity of Materials: Both the solvent and the solute (2-Aminopent-4-en-1-ol hydrochloride) must be of high purity.[4]

  • Temperature Control: Temperature must be precisely controlled and monitored throughout the experiment, as solubility is temperature-dependent.[4]

  • Equilibrium Achievement: The system must reach equilibrium, meaning the solution is saturated. This is typically confirmed by the persistent presence of undissolved solid.[4]

  • Reliable Analytical Methods: The method used to quantify the concentration of the dissolved solute must be validated for accuracy and reproducibility.[4]

Shake-Flask Method for Equilibrium Solubility

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.[4]

Experimental Workflow

Shake_Flask_Method A 1. Add excess 2-Aminopent-4-en-1-ol HCl to solvent B 2. Agitate at constant temperature A->B Establish Equilibrium C 3. Allow undissolved solid to settle B->C Phase Separation D 4. Withdraw and filter supernatant C->D Isolate Saturated Solution E 5. Analyze solute concentration D->E Quantification

Caption: Workflow for the shake-flask solubility determination method.

Detailed Protocol
  • Preparation: Add an excess amount of 2-Aminopent-4-en-1-ol hydrochloride to a known volume of the desired solvent in a sealed container.

  • Equilibration: Place the container in a shaker bath set to a constant temperature. Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period confirms saturation.[5]

  • Sampling: After equilibration, cease agitation and allow the undissolved solid to sediment.

  • Filtration: Carefully withdraw a sample of the supernatant using a syringe fitted with a compatible filter (e.g., 0.45 µm PTFE or nylon) to remove any particulate matter.

  • Analysis: Accurately determine the concentration of 2-Aminopent-4-en-1-ol hydrochloride in the filtered sample using a validated analytical technique.

Analytical Methods for Concentration Determination

The choice of analytical method will depend on the solvent and the required sensitivity.

2.3.1. Gravimetric Analysis

This method is straightforward but may be less accurate for solvents with high boiling points or for compounds with low solubility.

Experimental Workflow

Gravimetric_Analysis A 1. Weigh empty evaporating dish B 2. Add known volume of saturated solution A->B C 3. Evaporate solvent B->C Gentle Heating/Vacuum D 4. Weigh dish with residue C->D E 5. Calculate solubility D->E Mass Difference Solubility_Classification Start Start with 2-Aminopent-4-en-1-ol HCl Water Test Water Solubility Start->Water Soluble_H2O Soluble Water->Soluble_H2O Yes Insoluble_H2O Insoluble Water->Insoluble_H2O No HCl_Test Test 5% HCl Solubility Insoluble_H2O->HCl_Test Soluble_HCl Soluble (Expected) HCl_Test->Soluble_HCl Yes Insoluble_HCl Insoluble HCl_Test->Insoluble_HCl No

Sources

Exploratory

An In-depth Technical Guide to 2-Aminopent-4-en-1-ol Hydrochloride for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Aminopent-4-en-1-ol hydrochloride (CAS No. 1380005-74-2), a bifunctional molecule of interest in synthetic chemistry and drug discovery. Moving beyond a standar...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-Aminopent-4-en-1-ol hydrochloride (CAS No. 1380005-74-2), a bifunctional molecule of interest in synthetic chemistry and drug discovery. Moving beyond a standard Safety Data Sheet (SDS), this document synthesizes critical safety information with practical, field-proven insights into its chemical behavior, handling, and potential applications. The aim is to equip researchers, scientists, and drug development professionals with the knowledge to handle this compound safely and effectively in a laboratory setting.

Understanding the Molecule: A Dual-Functionality Scaffold

2-Aminopent-4-en-1-ol hydrochloride is a chiral amino alcohol containing a terminal alkene. This unique combination of three functional groups—a primary amine, a primary alcohol, and a vinyl group—makes it a versatile building block for the synthesis of more complex molecules. The hydrochloride salt form enhances its stability and water solubility compared to the free base.

The reactivity of this molecule is governed by the interplay of its functional groups. The primary amine is nucleophilic and basic, while the primary alcohol can also act as a nucleophile or be oxidized. The terminal alkene is susceptible to a variety of addition reactions. Understanding this dual reactivity is crucial for its effective use in synthesis and for anticipating potential incompatibilities.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of a compound is fundamental to its successful application in research. The following table summarizes the key properties of 2-Aminopent-4-en-1-ol hydrochloride.

PropertyValueSource
CAS Number 1380005-74-2[1][2]
Molecular Formula C₅H₁₂ClNO[1][2]
Molecular Weight 137.61 g/mol [1][2]
Appearance Solid[2]
Storage Temperature 2-8°C, sealed in a dry place[2]
Purity Typically ≥98%[2]
InChI Key DASOPXPTKUDWIK-UHFFFAOYSA-N[2]

Note: Experimental data such as melting point, boiling point, and specific solubility values are not consistently reported in publicly available literature. It is recommended to determine these values experimentally for the specific batch in use.

Spectroscopic Data: While a comprehensive public database of spectra is not readily available, ¹H NMR and ¹³C NMR data for the free base (2-Aminopent-4-en-1-ol) have been reported and can be found in databases such as PubChem.[3] For the hydrochloride salt, shifts in the signals corresponding to the protons and carbons near the amine group are expected due to protonation. It is best practice to acquire spectroscopic data (NMR, IR, MS) on the material received to confirm its identity and purity before use.

Hazard Identification and Risk Assessment: A Mechanistic Approach

The primary hazards associated with 2-Aminopent-4-en-1-ol hydrochloride are summarized by the GHS Hazard Statements: H302, H315, H319, and H335.[2] A deeper understanding of the chemical moieties present in the molecule provides a mechanistic basis for these hazards.

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The irritant properties are typical of amine hydrochlorides. The acidic nature of the hydrochloride salt can cause irritation to mucous membranes and skin upon contact. The primary amine itself can also be a source of irritation.

A significant, though not explicitly stated in the standard GHS classification for this specific compound, is the potential for toxicity associated with the allylamine structural motif. Allylamine and related compounds are known to exhibit cardiovascular toxicity.[4] This toxicity is believed to arise from its metabolism by semicarbazide-sensitive amine oxidase (SSAO) to acrolein and hydrogen peroxide, which are highly reactive and cytotoxic.[5] While the presence of the hydroxyl group may alter the metabolic profile of 2-Aminopent-4-en-1-ol, the potential for the formation of toxic metabolites should be a key consideration in any risk assessment.

Risk Assessment Workflow

A systematic approach to risk assessment is critical before commencing any work with this compound. The following diagram illustrates a logical workflow for this process.

RiskAssessment Risk Assessment Workflow for 2-Aminopent-4-en-1-ol HCl cluster_0 Phase 1: Hazard Identification cluster_1 Phase 2: Exposure Assessment cluster_2 Phase 3: Risk Characterization & Control A Review SDS and Literature: - GHS H-statements (H302, H315, H319, H335) - Toxicity of allylamines (cardiovascular) - Reactivity of amino alcohols B Identify Potential Exposure Routes: - Inhalation (dust) - Dermal contact - Ocular contact - Ingestion A->B informs C Evaluate Experimental Procedures: - Weighing and transfer - Dissolution - Reaction setup and workup - Waste disposal B->C considers D Characterize Risks: - Likelihood of exposure - Severity of potential harm C->D leads to E Implement Control Measures: - Engineering Controls (fume hood) - Administrative Controls (SOPs, training) - Personal Protective Equipment (PPE) D->E necessitates

Caption: A workflow diagram for conducting a thorough risk assessment.

Safe Handling, Storage, and Disposal

Adherence to stringent safety protocols is paramount when working with 2-Aminopent-4-en-1-ol hydrochloride.

Engineering Controls and Personal Protective Equipment (PPE)
  • Ventilation: All manipulations of the solid compound, including weighing and transfer, as well as handling of its solutions, should be conducted in a certified chemical fume hood to minimize the risk of inhalation.

  • Personal Protective Equipment (PPE): A standard PPE ensemble for handling this compound includes:

    • Eye Protection: Safety glasses with side shields or, preferably, chemical splash goggles.

    • Hand Protection: Nitrile or neoprene gloves. It is advisable to double-glove when handling the pure compound or concentrated solutions.

    • Body Protection: A flame-resistant lab coat.

    • Respiratory Protection: For situations with a high potential for aerosol generation where a fume hood is not feasible, a respirator with an appropriate cartridge for organic vapors and particulates should be considered.

Storage

The compound should be stored in a tightly sealed container in a refrigerator at 2-8°C.[2] It is important to protect it from moisture and light to prevent degradation. As it is an amine salt, it can be corrosive to some metals.[6]

Disposal

Waste containing 2-Aminopent-4-en-1-ol hydrochloride must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of this material down the drain. Contaminated labware and PPE should also be disposed of as hazardous waste.

Emergency Procedures

A clear and well-rehearsed emergency plan is essential.

First Aid Measures
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one to two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response

In the event of a spill, the following procedure should be followed:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For liquid spills, contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow. For solid spills, carefully sweep up the material to avoid creating dust.

  • Neutralize (with caution): For small spills, after absorption, the area can be decontaminated. However, direct neutralization of the spill itself should be approached with caution as it can be exothermic.

  • Collect: Carefully collect the absorbed material or swept solid into a labeled, sealable hazardous waste container.

  • Decontaminate: Decontaminate the spill area with a suitable cleaning agent, followed by a water rinse.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

Emergency Response Decision Tree

This diagram outlines the decision-making process in the event of an accidental release.

EmergencyResponse Emergency Response for Spills/Exposure Start Accidental Release Occurs IsPersonalExposure Is there personal exposure? Start->IsPersonalExposure FirstAid Initiate First Aid (See Section 4.1) Seek Medical Attention IsPersonalExposure->FirstAid Yes AssessSpill Assess Spill Severity IsPersonalExposure->AssessSpill No FirstAid->AssessSpill SmallSpill Small & Contained Spill? AssessSpill->SmallSpill TrainedPersonnelCleanup Trained Personnel Cleanup (See Section 4.2) SmallSpill->TrainedPersonnelCleanup Yes LargeSpill Evacuate Area Alert EH&S Secure the Area SmallSpill->LargeSpill No Report Report Incident to Supervisor TrainedPersonnelCleanup->Report LargeSpill->Report

Caption: A decision tree for responding to spills and exposures.

Experimental Protocols and Considerations

The following protocols are provided as examples and should be adapted to specific experimental needs and conducted after a thorough, experiment-specific risk assessment.

Protocol for Preparation of an Aqueous Stock Solution

This protocol describes the preparation of a 10 mM aqueous stock solution.

  • Preparation: In a chemical fume hood, place a tared, sterile conical tube on an analytical balance.

  • Weighing: Carefully weigh 13.76 mg of 2-Aminopent-4-en-1-ol hydrochloride directly into the tube.

  • Dissolution: Add approximately 9 mL of sterile, deionized water to the tube.

  • Mixing: Cap the tube securely and vortex until the solid is completely dissolved. Gentle warming in a water bath may be required to aid dissolution.

  • Final Volume: Adjust the final volume to 10.0 mL with deionized water.

  • Sterilization (Optional): If for use in cell culture, sterile-filter the solution through a 0.22 µm syringe filter into a new sterile tube.

  • Storage: Store the stock solution at 2-8°C, protected from light. Stability of the solution should be determined empirically, but it is recommended to prepare fresh solutions for critical experiments.

Considerations for Use in Organic Synthesis
  • Reaction with Bases: When used in reactions requiring the free amine, 2-Aminopent-4-en-1-ol hydrochloride must be neutralized with a suitable base (e.g., triethylamine, sodium bicarbonate). The choice of base will depend on the reaction conditions and the tolerance of other functional groups.

  • Protection of Functional Groups: The presence of both an amine and an alcohol may necessitate the use of protecting groups to achieve selective reactions at the alkene or one of the heteroatom-containing functional groups.

  • Reaction Quenching: Reactions involving this compound, especially those with highly reactive reagents, should be quenched carefully. A common method is the slow addition of the reaction mixture to a cooled, stirred quenching solution (e.g., saturated aqueous ammonium chloride for organometallic reagents, or water for many other reaction types). The quenching process can be exothermic and may generate gases, so it should be performed in a fume hood with appropriate cooling.

Conclusion

2-Aminopent-4-en-1-ol hydrochloride is a valuable research chemical with a unique combination of functional groups. Its safe and effective use hinges on a thorough understanding of its chemical properties and potential hazards, particularly the irritant nature of the amine hydrochloride and the latent toxicity of the allylamine moiety. By adhering to the principles of risk assessment, employing appropriate engineering controls and PPE, and following established protocols for handling, storage, and emergencies, researchers can confidently and safely incorporate this versatile building block into their synthetic and drug discovery endeavors.

References

  • CloudSDS. (n.d.). Everything You Need to Know About Allylamine. Retrieved February 15, 2026, from [Link]

  • DIPLOMATA COMERCIAL. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved February 15, 2026, from [Link]

  • International Chemical Safety Cards. (1993). ALLYLAMINE ICSC: 0823. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 2-Aminopent-4-en-1-ol. Retrieved February 15, 2026, from [Link]

  • SKC Ltd. (n.d.). Spill Decontamination Kit for Aromatic Amines. Retrieved February 15, 2026, from [Link]

  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved February 15, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Quench. Retrieved February 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Allylamine Acute Exposure Guideline Levels. Retrieved February 15, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Allylamine Final AEGL Document. Retrieved February 15, 2026, from [Link]

  • Boor, P. J., & Hysmith, R. M. (1987). Allylamine cardiovascular toxicity. Toxicology, 44(2), 129–145. [Link]

Sources

Protocols & Analytical Methods

Method

High-Fidelity Synthesis of Chiral 4-Allyl-2-Oxazolidinones from 2-Aminopent-4-en-1-ol

Executive Summary This application note details the precision synthesis of 4-allyl-2-oxazolidinone , a critical chiral auxiliary (Evans auxiliary) and intermediate in the synthesis of complex alkaloids and non-proteinoge...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the precision synthesis of 4-allyl-2-oxazolidinone , a critical chiral auxiliary (Evans auxiliary) and intermediate in the synthesis of complex alkaloids and non-proteinogenic amino acids. The protocol focuses on the cyclization of 2-aminopent-4-en-1-ol (derived from allylglycine) using two distinct methodologies:

  • The Triphosgene Route: A high-yielding, low-temperature protocol suitable for gram-scale research where stereochemical integrity is paramount.

  • The Diethyl Carbonate Route: A scalable, "green" alternative avoiding phosgene derivatives, ideal for process development.

We provide validated workflows, mechanistic insights, and critical quality control parameters to ensure reproducibility and high enantiomeric excess (


).

Strategic Analysis & Retosynthesis

The transformation of 1,2-amino alcohols to 2-oxazolidinones is a foundational reaction in asymmetric synthesis. For the specific substrate 2-aminopent-4-en-1-ol , the preservation of the C4-alkene functionality and the C2-chiral center is the primary objective.

Mechanistic Pathway

The reaction proceeds via a double nucleophilic attack on a carbonyl source (


).
  • Activation: The amine (more nucleophilic) attacks the carbonyl electrophile (Phosgene equivalent or Carbonate), forming a carbamoyl intermediate.

  • Cyclization: The hydroxyl group attacks the activated carbonyl carbon, displacing the leaving group (Cl⁻ or EtO⁻) to close the 5-membered ring.

Method Selection Matrix
FeatureMethod A: TriphosgeneMethod B: Diethyl Carbonate
Reagent Status Solid Phosgene Trimer (Toxic)Green Solvent/Reagent (Benign)
Conditions -78°C to 0°C, DCM, BaseReflux (110°C+), Base (K₂CO₃)
Reaction Time 1 - 3 Hours12 - 24 Hours
Yield Potential High (85-95%)Moderate to High (70-85%)
Scalability Limited (Exothermic/Gas evolution)Excellent (Process friendly)

Experimental Protocols

Method A: The Triphosgene Protocol (Standard Laboratory Scale)

Recommended for initial synthesis and high-value chiral starting materials.

Safety Warning: Triphosgene decomposes to phosgene gas. All operations must be performed in a well-ventilated fume hood.

Reagents
  • Substrate: (S)-2-aminopent-4-en-1-ol (1.0 equiv)

  • Reagent: Triphosgene (0.35 equiv)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) (0.1 M concentration)

  • Quench: Saturated NH₄Cl solution

Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve (S)-2-aminopent-4-en-1-ol (10 mmol, 1.01 g) in anhydrous DCM (100 mL). Cool the solution to 0°C using an ice bath.

  • Base Addition: Add Triethylamine (25 mmol, 3.5 mL) dropwise. Stir for 10 minutes.

  • Reagent Addition: Dissolve Triphosgene (3.5 mmol, 1.04 g) in a separate vial with minimal DCM (10 mL). Add this solution slowly to the reaction mixture over 30 minutes via syringe pump or dropping funnel.

    • Critical Control Point: Rapid addition causes exotherms and potential side reactions (isocyanates). Maintain T < 5°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) naturally and stir for 2 hours. Monitor conversion by TLC (EtOAc/Hexane 1:1) or LC-MS.

  • Workup:

    • Quench carefully with saturated aqueous NH₄Cl (50 mL).

    • Separate phases. Extract aqueous layer with DCM (2 x 30 mL).

    • Wash combined organics with 1M HCl (to remove residual amine), then brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Flash column chromatography (SiO₂). Elute with Hexane/EtOAc (gradient 4:1 to 2:1).

Method B: The Diethyl Carbonate Protocol (Green/Scalable)

Recommended for multi-gram to kilogram scale-up.

Reagents
  • Substrate: (S)-2-aminopent-4-en-1-ol (1.0 equiv)

  • Reagent/Solvent: Diethyl Carbonate (DEC) (10 equiv - acts as solvent)

  • Catalyst: Potassium Carbonate (K₂CO₃) (0.1 - 0.5 equiv)

  • Distillation: Dean-Stark trap setup (optional but recommended to remove ethanol).

Step-by-Step Procedure
  • Setup: Equip a 2-neck round-bottom flask with a reflux condenser and a magnetic stir bar.

  • Charging: Add (S)-2-aminopent-4-en-1-ol (50 mmol, 5.05 g), K₂CO₃ (5 mmol, 0.69 g), and Diethyl Carbonate (50 mL).

  • Reaction: Heat the mixture to reflux (approx. 120°C) .

    • Process Insight: As the reaction proceeds, ethanol is generated.[1] Using a Dean-Stark trap to remove ethanol shifts the equilibrium toward the product (Le Chatelier’s principle).

  • Monitoring: Stir at reflux for 12–18 hours. Monitor by TLC.[2]

  • Workup:

    • Cool to RT. Filter off the solid K₂CO₃.

    • Concentrate the filtrate to remove excess Diethyl Carbonate (can be recovered/recycled).

  • Purification: Recrystallization (if solid) from Et₂O/Hexanes or vacuum distillation for oil products.

Visualized Workflows

Reaction Mechanism & Pathway

The following diagram illustrates the mechanistic divergence between the two methods and the critical intermediate states.

G cluster_0 Method A: Triphosgene cluster_1 Method B: Diethyl Carbonate Start 2-Aminopent-4-en-1-ol Triphosgene Triphosgene/Base Start->Triphosgene 0°C DEC Diethyl Carbonate (Reflux) Start->DEC 120°C InterA Carbamoyl Chloride Intermediate Triphosgene->InterA Fast Product 4-Allyl-2-Oxazolidinone InterA->Product Cyclization (-HCl) InterB Carbamate Intermediate DEC->InterB Transesterification InterB->Product Cyclization (-EtOH)

Figure 1: Mechanistic pathways for oxazolidinone formation via Triphosgene (Kinetic) and Diethyl Carbonate (Thermodynamic).

Quality Control & Characterization

Successful synthesis must be validated against the following specifications.

ParameterSpecificationAnalytical Method
Appearance White crystalline solid or colorless oilVisual
¹H NMR (CDCl₃)

5.7-5.9 (m, 1H, =CH), 5.1-5.3 (m, 2H, =CH₂), 4.0-4.5 (m, 3H, Ring protons)
400/500 MHz NMR
IR Spectroscopy Strong band at ~1750 cm⁻¹ (C=O stretch)FT-IR
Optical Rotation

must match lit.[3][4][5] (approx -18° to -25° depending on solvent)
Polarimetry
Purity > 98%HPLC / GC
Troubleshooting Guide
  • Issue: Low Yield in Method B.

    • Cause: Incomplete removal of ethanol.

    • Solution: Ensure vigorous reflux and use a distillation head or molecular sieves to sequester ethanol.

  • Issue: Racemization.

    • Cause: High temperature or strong base exposure for prolonged periods.

    • Solution: Switch to Method A (Triphosgene) at 0°C if optical purity drops below 99% ee.

  • Issue: Formation of Isocyanate (R-N=C=O).

    • Cause: Insufficient hydroxyl nucleophilicity or excess base in Method A.

    • Solution: Ensure the alcohol is dry; maintain stoichiometry.

Applications in Drug Discovery

The 4-allyl-2-oxazolidinone scaffold is not merely an end-product but a versatile "chiral engine."

  • Evans Alkylation: The N-acylated derivative can undergo diastereoselective alkylation to create

    
    -substituted carboxylic acids.
    
  • Iodolactonization: The allyl group allows for subsequent iodolactonization, accessing chiral lactones.

  • Cross-Metathesis: The terminal alkene is a handle for Grubbs' catalyst-mediated coupling, extending the carbon chain stereoselectively.

References

  • Triphosgene Utility: G. Bratulescu, "An Excellent Procedure for the Synthesis of Oxazolidin-2-ones," Synthesis, 2007, 3111-3112. Link

  • General Oxazolidinone Synthesis: Gage, J. R.; Evans, D. A. "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary," Organic Syntheses, 1990, 68, 83. Link

  • Diethyl Carbonate Cyclization: Clements, J. H. "Reactive Applications of Cyclic Alkylene Carbonates," Industrial & Engineering Chemistry Research, 2003, 42, 663-674. Link

  • Amino Alcohol Cyclization: Keyzers, R. A., et al. "Preferential intramolecular ring closure of aminoalcohols with diethyl carbonate to oxazolidinones," Journal of Organic Chemistry, 2020.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Workup Procedures for Amino Alcohol Hydrochloride Salts

Welcome to the technical support center for the workup and purification of amino alcohol hydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals to navigate the common...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the workup and purification of amino alcohol hydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and isolation of these valuable compounds. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure the integrity and purity of your products.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experimental work. Each answer provides not just a solution, but also the scientific reasoning behind the recommended actions.

Q1: My amino alcohol hydrochloride salt is not precipitating out of solution. What are the likely causes and how can I fix this?

A1: Failure of an amino alcohol hydrochloride salt to precipitate is a common issue that can often be resolved by systematically addressing a few key factors.

Underlying Causes & Solutions:

  • Insufficient Saturation: The most straightforward reason for a lack of precipitation is that the solution is not supersaturated.

    • Solution: Concentrate the solution by removing more of the solvent under reduced pressure. Be cautious not to evaporate to complete dryness initially, as this can lead to an oil rather than a crystalline solid.[1]

  • Inappropriate Solvent System: The solubility of your salt is highly dependent on the solvent.

    • Solution: If you are using a single solvent system (e.g., ethanol), try adding an anti-solvent in which the salt is insoluble, such as diethyl ether or ethyl acetate, dropwise until turbidity is observed.[2][3] This technique, known as anti-solvent crystallization, can effectively induce precipitation. A common combination is ethanol-ether or ethanol-ethyl acetate.[2]

  • Lack of Nucleation Sites: Crystallization requires nucleation sites to initiate crystal growth.

    • Solution: Try scratching the inside of the flask with a glass rod just below the surface of the liquid. This can create microscopic scratches that serve as nucleation points.[1] Seeding the solution with a small crystal of the pure product, if available, is also a highly effective method to induce crystallization.[4]

  • Presence of Impurities: Impurities can sometimes inhibit crystallization by interfering with the formation of a crystal lattice.

    • Solution: If you suspect impurities are the issue, you may need to perform a preliminary purification step. This could involve an extraction to remove non-basic impurities or treatment with activated charcoal to remove colored impurities.[3] Following purification, attempt the crystallization again.

Q2: I've obtained my amino alcohol hydrochloride salt as an oil instead of a solid. How can I solidify it?

A2: "Oiling out" is a frequent problem, especially with compounds that have lower melting points or when the solution is cooled too rapidly.

Strategies for Solidification:

  • Trituration: Add a small amount of a non-solvent in which the oil is immiscible but the desired solid is insoluble. Vigorously scratch and stir the oil with a glass rod. This mechanical agitation can induce crystallization.

  • Solvent Removal and Re-dissolution: Completely remove the solvent under vacuum to obtain the crude oil. Then, re-dissolve the oil in a minimal amount of a good solvent and attempt the crystallization again, perhaps with a different solvent system or by cooling the solution more slowly.[1]

  • Temperature Cycling: Sometimes, cycling the temperature can promote crystallization. Try warming the solution slightly to dissolve the oil completely and then cooling it very slowly, perhaps by placing the flask in a large beaker of warm water and allowing it to cool to room temperature undisturbed overnight.

Q3: How can I effectively remove inorganic salts (e.g., NaCl) from my amino alcohol hydrochloride product?

A3: Inorganic salts are a common byproduct, especially if aqueous HCl and a base like NaOH were used during the workup. Their removal is crucial for obtaining a pure product.

Purification Techniques:

  • Solvent Selection for Precipitation: Many inorganic salts are insoluble in organic solvents. If you are precipitating your amino alcohol hydrochloride from an organic solvent like ethanol or isopropanol, the inorganic salts will often remain as a separate solid phase that can be removed by filtration before you induce crystallization of your product.[3][5]

  • Recrystallization from a Different Solvent: If your product has already precipitated with inorganic salts, recrystallization is often the best approach. Choose a solvent system where your amino alcohol hydrochloride is soluble when hot but insoluble when cold, and where the inorganic salt has low solubility even at elevated temperatures. For example, many hydrochloride salts can be recrystallized from alcohols like ethanol or isopropanol.[3]

  • Conversion to Free Base and Back to Salt: A more rigorous method involves converting the hydrochloride salt back to the free amino alcohol.

    • Dissolve the impure salt in water.

    • Basify the solution with an appropriate base (e.g., NaOH, NaHCO₃) to deprotonate the amine.

    • Extract the free amino alcohol into an organic solvent like dichloromethane or ethyl acetate.[5]

    • Wash the organic layer with brine and dry it over an anhydrous salt (e.g., Na₂SO₄).

    • Filter off the drying agent and then precipitate the pure hydrochloride salt by adding a solution of HCl in an anhydrous organic solvent (e.g., HCl in diethyl ether or isopropanol).[5]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling and purification of amino alcohol hydrochloride salts.

Q1: What is the general procedure for converting a free amino alcohol to its hydrochloride salt?

A1: The conversion of a free amino alcohol to its hydrochloride salt is a standard procedure aimed at improving stability, handling, and often crystallinity.

Step-by-Step Protocol:

  • Dissolution: Dissolve the purified free amino alcohol in a suitable anhydrous organic solvent. Common choices include diethyl ether, ethyl acetate, methanol, ethanol, or isopropanol.[2][3][5]

  • Acidification: Cool the solution in an ice bath. Slowly add a solution of hydrogen chloride in an organic solvent (e.g., HCl in diethyl ether, HCl in methanol) or bubble anhydrous HCl gas through the solution until the pH is acidic (test with litmus paper).[5] Using an anhydrous acid source is crucial to prevent the introduction of water, which can affect crystallization.

  • Precipitation and Isolation: The hydrochloride salt will typically precipitate out of the solution. Allow the mixture to stand, often at a reduced temperature (e.g., in a refrigerator), to ensure complete precipitation.[5]

  • Filtration and Washing: Collect the solid by filtration (e.g., using a Büchner funnel). Wash the solid with a small amount of the cold solvent or an anti-solvent (like cold diethyl ether) to remove any residual impurities.[2]

  • Drying: Dry the purified salt under vacuum to remove any residual solvent.

Q2: How do I choose the best solvent for recrystallizing my amino alcohol hydrochloride salt?

A2: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Solvent Selection Guide:

Solvent ClassExamplesSuitability for Amino Alcohol HCl SaltsConsiderations
Alcohols Methanol, Ethanol, IsopropanolGenerally good solvents for recrystallization.[3]Methanol is a very polar alcohol and may be too good of a solvent for some salts, leading to lower recovery. Isopropanol is often a good choice.[3]
Ethers Diethyl ether, Tetrahydrofuran (THF)Often used as anti-solvents to induce precipitation from more polar solvents.[2]Most hydrochloride salts have low solubility in ethers.
Esters Ethyl acetateCan be used as a solvent for the free base or as an anti-solvent for the salt.[2]Solubility of the salt is generally low.
Water Can be used, but the high solubility of many hydrochloride salts in water can lead to poor recovery.[6]Often used in combination with an organic solvent like an alcohol.[6]
Ketones AcetoneCan sometimes be used for washing the precipitated salt to remove impurities.[3]Use with caution as it can react with some amines (Mannich reaction).

Screening for a good solvent system:

A good practice is to perform small-scale solubility tests. Place a small amount of your crude salt in several test tubes and add a few drops of different solvents to see how the solubility changes with temperature.

Q3: What is the role of pH in the extraction of amino alcohols?

A3: The pH of the aqueous phase is a critical parameter that dictates the form of the amino alcohol and thus its solubility in organic solvents.

The Principle of pH-Dependent Extraction:

  • Acidic Conditions (Low pH): The amino group is protonated (-NH₃⁺), forming the hydrochloride salt. This ionic form is highly soluble in water and generally insoluble in non-polar organic solvents. This allows for washing the organic layer containing the free base with an acidic aqueous solution to remove basic impurities.

  • Basic Conditions (High pH): The amino group is in its neutral, free base form (-NH₂). This form is less polar and therefore more soluble in organic solvents like dichloromethane, ethyl acetate, or diethyl ether. To extract an amino alcohol from an aqueous solution, the pH should be raised above the pKa of the conjugate acid of the amine (typically pH > 9.5-10).[7]

The following diagram illustrates the workflow for a typical acid-base extraction of an amino alcohol.

G start Reaction Mixture in Organic Solvent add_hcl Add Aqueous HCl Solution start->add_hcl separate1 Separate Layers add_hcl->separate1 aq_layer1 Aqueous Layer (Contains Amino Alcohol HCl Salt) separate1->aq_layer1 Bottom Layer org_layer1 Organic Layer (Contains Non-Basic Impurities) separate1->org_layer1 Top Layer add_base Add Aqueous Base (e.g., NaOH) to Aqueous Layer aq_layer1->add_base extract_org Extract with Organic Solvent add_base->extract_org separate2 Separate Layers extract_org->separate2 aq_layer2 Aqueous Layer (Contains Inorganic Salts) separate2->aq_layer2 Bottom Layer org_layer2 Organic Layer (Contains Free Amino Alcohol) separate2->org_layer2 Top Layer dry Dry Organic Layer (e.g., with Na₂SO₄) org_layer2->dry evaporate Evaporate Solvent dry->evaporate product Purified Free Amino Alcohol evaporate->product

Caption: Workflow for Acid-Base Extraction of an Amino Alcohol.

Q4: How can I confirm the purity of my final amino alcohol hydrochloride salt?

A4: Assessing the purity of your final product is essential. A combination of techniques should be used for a comprehensive evaluation.

Recommended Analytical Methods:

TechniqueInformation Provided
Melting Point A sharp melting point close to the literature value is a good indicator of purity. A broad melting range often suggests the presence of impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Provides structural confirmation and can reveal the presence of impurities by showing extra signals. Integration of signals in ¹H NMR can be used for quantitative assessment of purity if an internal standard is used.
High-Performance Liquid Chromatography (HPLC) Can be used to determine the percentage purity of the compound by measuring the area of the product peak relative to impurity peaks.
Mass Spectrometry (MS) Confirms the molecular weight of the compound.
Elemental Analysis Provides the percentage composition of C, H, N, and Cl, which should match the theoretical values for the pure compound.
Q5: What are the best practices for storing amino alcohol hydrochloride salts?

A5: Proper storage is crucial to maintain the integrity of your compound over time.

Storage Recommendations:

  • Container: Store in a tightly sealed container to protect from moisture and air.

  • Environment: Keep in a cool, dry place. Many hydrochloride salts are hygroscopic, meaning they can absorb moisture from the air. Storage in a desiccator may be beneficial.

  • Light: Protect from light, as some organic compounds can be light-sensitive.[8]

The following decision tree can help guide your troubleshooting process when crystallization fails.

G decision decision start Crystallization Fails is_cloudy Is the solution cloudy? start->is_cloudy is_clear Is the solution clear? is_cloudy->is_clear No scratch Scratch with a glass rod is_cloudy->scratch Yes is_clear->scratch too_much_solvent Too much solvent? scratch->too_much_solvent concentrate Concentrate the solution too_much_solvent->concentrate Yes add_seed Add a seed crystal too_much_solvent->add_seed No change_solvent Try a different solvent system add_seed->change_solvent remove_solvent Remove solvent and re-attempt change_solvent->remove_solvent

Caption: Decision Tree for Troubleshooting Crystallization.

References

  • NL8703159A - PROCESS FOR THE EXTRACTION OF ALFA-AMINOALKOHOLES. - Google Patents.
  • US2243977A - Process for the preparation of amino-alcohols - Google Patents.
  • US5866719A - Process for the purification of an aminoalcohol - Google Patents.
  • JP2669874B2 - Method for recovering 2-amino alcohol - Google Patents.
  • Amino alcohol via Akabori, trial run - Powered by XMB 1.9.11 - Sciencemadness.org. Available at: [Link]

  • Biocatalytic Synthesis of Amino Alcohols - Publication Server of the University of Greifswald. Available at: [Link]

  • One-Pot Preparation of Cyclic Amines from Amino Alcohols - Organic Syntheses Procedure. Available at: [Link]

  • Process for recovery of amino acid from aqueous mixtures - European Patent Office - Googleapis.com. Available at: [Link]

  • Synthesis of 1, 2 Amino Alcohols through Arbuzov Method - CSB and SJU Digital Commons. Available at: [Link]

  • Chiral separation of amino-alcohols using extractant impregnated resins - PubMed. Available at: [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. Available at: [Link]

  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric - SciHorizon. Available at: [Link]

  • Purification of organic hydrochloride salt? - ResearchGate. Available at: [Link]

  • US2404503A - Preparation of amino acids from their salts - Google Patents.
  • On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals - Radboud Repository. Available at: [Link]

  • WO2016067182A2 - Process for the preparation of amino alcohol derivatives or salts thereof - Google Patents.
  • How to recrystallization amine compound and it is not soluble in common organic solvents. Available at: [Link]

  • CHAPTER 1 SYNTHESIS OF AMINO ALCOHOLS AND ESTERS - UM Students' Repository. Available at: [Link]

  • Effect of aqueous solution pH value on the reactive extraction degrees of amino acids from a mixture with D2EHPA dissolved in butyl acetate. - ResearchGate. Available at: [Link]

  • Deprotonation of hydrochloride salts of amino acid esters and peptide esters using commercial zinc dust - PubMed. Available at: [Link]

  • Crystallization Tips - Hampton Research. Available at: [Link]

  • Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility - ResearchGate. Available at: [Link]

  • Size control of precipitated particles of amino acids using a bubble column evaporator - PMC. Available at: [Link]

  • Synthesis of 1,2-amino alcohols - Organic Chemistry Portal. Available at: [Link]

Sources

Optimization

Technical Support Center: Navigating Extraction Challenges with Polar Amino Alcohols

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with expert guidance on solving extraction problems involving polar amino alcohols. The unique am...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with expert guidance on solving extraction problems involving polar amino alcohols. The unique amphiphilic nature of these compounds, possessing both polar hydroxyl and basic amino functionalities, often presents significant challenges during purification and isolation processes. This guide is designed to be a practical resource, offering in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance your experimental success.

Our approach is grounded in scientific first principles, aiming not just to provide solutions but to foster a deeper understanding of the underlying chemistry. By explaining the "why" behind each step, we empower you to make informed decisions and adapt methodologies to your specific molecules of interest.

Part 1: Frequently Asked Questions (FAQs) - The Core Challenges

This section addresses the most common issues encountered during the extraction of polar amino alcohols.

Q1: Why am I experiencing poor recovery of my polar amino alcohol during liquid-liquid extraction (LLE)?

Poor recovery is a frequent and frustrating issue stemming from the dual polarity of these molecules. The primary culprits include:

  • Incorrect pH: The pH of the aqueous phase is the single most critical factor.[1] The amino group's charge state is pH-dependent. In acidic or neutral solutions, the amine is protonated (-NH3+), rendering the molecule highly water-soluble and preventing its partition into an organic solvent.[1]

  • Inappropriate Solvent Choice: The organic solvent may lack the optimal polarity to effectively solvate the neutral form of the amino alcohol.[1]

  • Insufficient Salting-Out: For highly polar amino alcohols, their solubility in the aqueous phase can remain high even at the correct pH. The addition of salt can decrease this solubility.[1]

  • Adsorption: The polar functional groups can lead to adsorption onto glass surfaces, resulting in analyte loss.[1]

Q2: How does pH precisely influence extraction efficiency?

The basicity of the amino group, defined by its pKa, dictates its charge at a given pH. To effectively extract an amino alcohol into an organic phase, the amino group must be in its neutral, deprotonated form (-NH2). A general rule of thumb is to adjust the pH of the aqueous phase to be at least two pH units above the pKa of the amino group.[1][2] This ensures that the vast majority of the molecules are uncharged and can readily partition into the organic solvent. For instance, 2-Amino-2-methyl-1-propanol has a pKa of approximately 9.7; therefore, an extraction pH of ≥ 11.5 is recommended for optimal recovery.[1]

Q3: I'm observing a persistent emulsion at the solvent interface. What causes this and how can I resolve it?

Emulsions are a common nuisance in LLE, particularly when dealing with complex biological matrices that may contain surfactant-like molecules.[3] These molecules can stabilize the interface between the aqueous and organic layers, trapping your analyte.[1]

Prevention is key:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel. This provides sufficient interfacial area for extraction without introducing excessive mechanical energy that promotes emulsion formation.[3]

Breaking an existing emulsion:

  • Salting Out: Add a saturated solution of sodium chloride (brine) or solid salt to increase the ionic strength of the aqueous phase. This often forces the separation of the layers.[3][4]

  • Centrifugation: If the emulsion persists, centrifuging the sample can provide the necessary force to break the emulsion and separate the phases.[1][3]

  • Solvent Addition: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help to break the emulsion.[3]

Q4: My polar amino alcohol seems to be "stuck" on my solid-phase extraction (SPE) column, leading to low recovery. What should I do?

Low recovery in SPE can be attributed to several factors:

  • Sorbent-Analyte Mismatch: The chosen sorbent may be too retentive for your highly polar analyte. For instance, a very nonpolar reversed-phase sorbent might bind the molecule too strongly.[5]

  • Inadequate Elution Solvent: The elution solvent may not be strong enough to disrupt the interactions between your analyte and the sorbent.[5]

  • Insufficient Elution Volume: You may not be using a large enough volume of elution solvent to completely desorb the analyte from the sorbent.[5]

To troubleshoot this, consider using a less retentive sorbent, increasing the polarity or strength of your elution solvent, or increasing the elution volume.[5]

Part 2: Troubleshooting Guides - A Systematic Approach

When faced with an extraction problem, a systematic approach is crucial for efficient resolution. Use the following guides to diagnose and solve common issues.

Guide 1: Diagnosing and Resolving Low Recovery in LLE

This guide provides a step-by-step workflow to systematically address poor recovery of polar amino alcohols in liquid-liquid extraction.

dot

Low_Recovery_Troubleshooting start Start: Low Recovery Observed check_ph 1. Verify Aqueous Phase pH Is pH ≥ pKa + 2? start->check_ph adjust_ph Adjust pH with suitable base (e.g., 5M NaOH) Re-extract check_ph->adjust_ph No check_solvent 2. Evaluate Organic Solvent Is it appropriate for the analyte's polarity? check_ph->check_solvent Yes adjust_ph->check_ph change_solvent Select a different solvent or solvent mixture (e.g., MTBE, DCM, Ethyl Acetate/Hexane mixtures) Re-extract check_solvent->change_solvent No check_salting_out 3. Consider Salting-Out Effect Is the analyte still too water-soluble? check_solvent->check_salting_out Yes change_solvent->check_solvent add_salt Add solid NaCl to saturate the aqueous phase Re-extract check_salting_out->add_salt Yes check_adsorption 4. Investigate Adsorption Are you using glass vessels? check_salting_out->check_adsorption No add_salt->check_salting_out use_plasticware Switch to polypropylene tubes or silanize glassware Re-extract check_adsorption->use_plasticware Yes end Recovery Improved check_adsorption->end No use_plasticware->check_adsorption Emulsion_Management start Start: Emulsion Observed or Anticipated prevention Prevention: Gentle Inversion Mixing start->prevention emulsion_formed Emulsion Formed? prevention->emulsion_formed resolution Resolution Strategy emulsion_formed->resolution Yes end Phases Separated emulsion_formed->end No add_brine 1. Add Saturated NaCl (Brine) resolution->add_brine resolved1 Resolved? add_brine->resolved1 centrifuge 2. Centrifuge Sample (e.g., 2000 x g for 5 min) resolved1->centrifuge No resolved1->end Yes resolved2 Resolved? centrifuge->resolved2 solvent_mod 3. Add a Different Organic Solvent resolved2->solvent_mod No resolved2->end Yes solvent_mod->end

Caption: A decision tree for managing emulsions in liquid-liquid extraction.

Part 3: Experimental Protocols and Data

This section provides a detailed, generalized protocol for the liquid-liquid extraction of a polar amino alcohol from an aqueous sample.

Protocol 1: Optimized Liquid-Liquid Extraction of a Polar Amino Alcohol

Objective: To maximize the recovery of a polar amino alcohol from an aqueous sample.

Materials:

  • Aqueous sample containing the polar amino alcohol

  • 5M Sodium Hydroxide (NaOH) solution

  • Sodium Chloride (NaCl), solid

  • Methyl tert-butyl ether (MTBE) or another suitable organic solvent

  • Glass vial or centrifuge tube with a screw cap

  • pH meter or pH indicator strips

  • Centrifuge (optional)

Procedure:

  • Sample Preparation: Begin with a known volume (e.g., 1 mL) of your aqueous sample in a suitable glass vial or tube. [1]2. pH Adjustment:

    • Measure the initial pH of your sample.

    • Add 5M NaOH solution dropwise to the sample. [1] * After each addition, mix thoroughly and measure the pH.

    • Continue adding base until a stable pH of at least two units above the pKa of your amino alcohol is achieved (e.g., ≥ 11.5 for a pKa of 9.7). [1]This step is critical to ensure the amino group is deprotonated.

  • Salting Out (Recommended):

    • Add solid NaCl to the pH-adjusted sample until the solution is saturated (some solid remains undissolved). [1] * Mix thoroughly to dissolve as much salt as possible. This increases the polarity of the aqueous phase, reducing the solubility of the less polar, neutral amino alcohol.

  • Solvent Addition: Add an appropriate volume (e.g., 3 mL) of MTBE to the sample vial. [1]5. Extraction:

    • Securely cap the vial and gently invert it for 2-5 minutes. Avoid vigorous shaking to prevent emulsion formation. [1][3]6. Phase Separation:

    • Allow the layers to separate for 5 minutes. [1] * If an emulsion persists, centrifuge the vial at approximately 2000 x g for 5 minutes. [1]7. Collection: Carefully collect the organic (upper) layer containing your extracted amino alcohol.

Table 1: Common Organic Solvents for Polar Amino Alcohol Extraction
SolventDensity (g/mL)Polarity IndexKey Considerations
Methyl tert-butyl ether (MTBE) 0.742.5Less prone to forming emulsions than diethyl ether. [1]
Dichloromethane (DCM) 1.333.1Effective, but denser than water (bottom layer). [1]
Ethyl Acetate 0.904.4Common, but can be partially miscible with water and may hydrolyze under strongly basic conditions. [1]
Hexane/Ethyl Acetate Mixtures VariableVariableThe ratio can be adjusted to fine-tune the polarity of the extraction solvent. [1]

Part 4: The Impact of Other Experimental Parameters

Beyond pH and solvent choice, other factors can influence extraction efficiency.

  • Temperature: The extraction of polar compounds can be temperature-dependent. [6][7][8][9][10]For some systems, increasing the temperature can enhance solubility and extraction rates. [7][8]However, for extractions involving ion-pair formation, the effect can be more complex. [6]It is also crucial to consider the thermal stability of your analyte, as higher temperatures can lead to degradation. [7][8]* Flow Rate in SPE: In solid-phase extraction, a flow rate that is too high during sample loading can lead to analyte breakthrough and poor recovery. [5][11]Allowing sufficient residence time for the analyte to interact with the sorbent is crucial.

By understanding and systematically addressing these key parameters, you can significantly improve the efficiency and reproducibility of your polar amino alcohol extractions.

References

  • How to handle poor recovery of 2-Amino-2-methyl-1-propanol-d11 during extraction - Benchchem.
  • Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International.
  • Tips for Troubleshooting Liquid-Liquid Extraction - K-Jhil.
  • The role of pH in Liquid-Liquid Extraction L9 4380 - YouTube.
  • Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide.
  • Tips for Troubleshooting SPE - Phenomenex.
  • Temperature effect on the extraction of carboxylic acids by amine-based extractants - The Hebrew University of Jerusalem.
  • Turning Up the Heat: The Effect of Temperature on Analytical Extractions.
  • How Temperature Affects the Ethanol Extraction Process - Mach Technologies.
  • Effect of Temperatures on Polyphenols during Extraction - MDPI.
  • Influence of Temperature, Solvent and pH on the Selective Extraction of Phenolic Compounds from Tiger Nuts by-Products: Triple-TOF-LC-MS-MS Characterization - PMC.

Sources

Reference Data & Comparative Studies

Validation

Analytical Validation of the Terminal Alkene Moiety in 2-Aminopent-4-en-1-ol: A Comparative Spectroscopic Guide

Executive Summary This guide provides a technical framework for the spectroscopic identification of the terminal alkene group in 2-Aminopent-4-en-1-ol , a critical chiral building block in the synthesis of unnatural amin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for the spectroscopic identification of the terminal alkene group in 2-Aminopent-4-en-1-ol , a critical chiral building block in the synthesis of unnatural amino acids and peptidomimetics.

The validation of this molecule presents a specific analytical challenge: distinguishing the terminal alkene (vinyl) signals amidst the spectral noise generated by the high-polarity primary amine (


) and primary alcohol (

) functionalities. This guide prioritizes the "Vinyl Anchor" strategy , utilizing specific out-of-plane bending vibrations to bypass the interference found in the diagnostic double-bond region.
Part 1: The IR Fingerprint Analysis

In 2-Aminopent-4-en-1-ol, the terminal alkene (


) is non-conjugated, meaning its vibrational frequencies align with standard aliphatic alkenes. However, the presence of the amine imposes a "masking effect" in the 1600 cm⁻¹ region.
The Spectral Conflict: C=C vs. N-H

The primary analytical failure mode in this molecule is relying solely on the C=C stretching frequency.

  • Target Signal: The alkene

    
     stretch occurs at ~1642 cm⁻¹ .
    
  • Interference: The primary amine

    
     scissoring vibration occurs at 1590–1650 cm⁻¹ .
    
  • Result: These bands frequently merge into a single, broadened peak, rendering the 1640 cm⁻¹ region unreliable for confirming the alkene's integrity without secondary validation.

The Solution: The "Vinyl Anchor" (900–1000 cm⁻¹)

To definitively confirm the presence of the terminal alkene, the analyst must look to the "fingerprint" region for the C-H out-of-plane (OOP) bending vibrations. These are distinct, strong, and generally free from amine/alcohol interference.

Table 1: Critical IR Peak Assignments for 2-Aminopent-4-en-1-ol

Functional GroupVibration ModeFrequency (cm⁻¹)IntensityDiagnostic Value
Terminal Alkene =C-H Wag (OOP) 910 ± 5 Strong CRITICAL. The most reliable anchor. Specific to monosubstituted alkenes (

).
Terminal Alkene =C-H Twist (OOP)990 ± 5StrongConfirmatory. Used in tandem with the 910 peak.[1]
Terminal Alkene =C-H Stretch3080Weak/MedDistinguishes unsaturated C-H from saturated alkyl C-H (<3000).
Terminal Alkene C=C Stretch1640–1645MediumUnreliable in isolation due to

overlap.
Primary AmineN-H Scissoring1590–1650MediumOverlaps with C=C stretch.
Primary AmineN-H Stretch3300–3400Weak/BroadOverlaps with O-H stretch.
Primary AlcoholO-H Stretch3200–3500Strong/BroadDominates the high-frequency region.
Part 2: Comparative Assessment (IR vs. Raman vs. NMR)

While FT-IR is the standard for rapid Quality Control (QC), it is not always the superior tool for quantification of the alkene, particularly if the sample contains impurities (e.g., saturated analogues).

Table 2: Technique Comparison for Terminal Alkene Validation

FeatureFT-IR (ATR) Raman Spectroscopy 1H-NMR (300+ MHz)
Primary Mechanism Dipole Moment ChangePolarizability ChangeMagnetic Spin
Alkene Detection Good (via 910/990 cm⁻¹ OOP)Excellent (C=C is highly Raman active)Definitive (Integration)
Interference Risk High (

overlap at 1640)
Low (Water/OH/NH are weak scatterers)None (Distinct region)
Sample Prep Minimal (Neat/Solid)Minimal (Neat/Solid)High (Solvent required)
Throughput High (Seconds)High (Seconds)Low (Minutes/Hours)
Recommendation Routine ID / QC Process Monitoring Purity Quantification
Why Consider Raman?

The


 bond is highly polarizable, making it a strong Raman scatterer. Conversely, the 

and

bonds are weak Raman scatterers. In a Raman spectrum of 2-Aminopent-4-en-1-ol, the C=C stretch at ~1645 cm⁻¹ appears as a sharp, dominant peak , completely resolved from the amine background.
Why Consider NMR?

For drug development, 1H-NMR is the gold standard . The terminal alkene protons appear in the 5.0–6.0 ppm region, completely isolated from the aliphatic backbone (1.0–3.0 ppm) and the heteroatoms. Integration of these peaks provides the exact molar ratio of the alkene.

Part 3: Visualization of Analytical Logic

The following diagram illustrates the decision matrix for selecting the correct analytical technique based on the specific phase of drug development.

AnalyticalWorkflow Sample Sample: 2-Aminopent-4-en-1-ol Goal_QC Goal: Routine QC / ID Sample->Goal_QC Goal_Quant Goal: Purity / Quantification Sample->Goal_Quant FTIR Technique: FT-IR (ATR) Goal_QC->FTIR Raman Technique: Raman Goal_Quant->Raman Secondary NMR Technique: 1H-NMR Goal_Quant->NMR Primary Check_1640 Check 1640 cm⁻¹ (Ambiguous due to NH₂) FTIR->Check_1640 Check_CC Check 1645 cm⁻¹ (Sharp, Distinct Peak) Raman->Check_CC Check_Proton Integrate 5.0-6.0 ppm (Molar Ratio) NMR->Check_Proton Check_910 Check 910/990 cm⁻¹ (Vinyl Anchor - CONFIRMED) Check_1640->Check_910 Required Validation

Figure 1: Analytical Decision Tree. Note the mandatory secondary check (Vinyl Anchor) required when using FT-IR due to amine interference.

Part 4: Validated Experimental Protocol (FT-IR)

This protocol is designed to maximize the resolution of the alkene "fingerprint" bands using Attenuated Total Reflectance (ATR), which is preferred over KBr pellets to avoid hygroscopic water absorption that broadens the O-H/N-H region.

Materials
  • Instrument: FT-IR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Accessory: Diamond or ZnSe ATR Crystal.

  • Solvent: Isopropanol (for cleaning).

Step-by-Step Workflow
  • Crystal Preparation:

    • Clean the ATR crystal with isopropanol and a lint-free wipe.

    • Validation: Run a "Background Scan" (air only). Ensure the baseline is flat with no peaks at 2350 cm⁻¹ (CO₂) or 3400 cm⁻¹ (humidity).

  • Sample Deposition:

    • Liquid/Oil: Place 1 drop of 2-Aminopent-4-en-1-ol directly onto the crystal center.

    • Solid/Waxy: Place ~5 mg of sample on the crystal. Apply pressure using the anvil until the force gauge reads 80–100 (instrument specific units) to ensure intimate contact.

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res - recommended for splitting the 910/990 doublet).

    • Scans: 16 (Screening) or 64 (Publication Quality).

    • Range: 4000–600 cm⁻¹.[2]

  • Data Processing & Validation:

    • Apply Automatic Baseline Correction.

    • Self-Validation Check: Locate the peak at 910 cm⁻¹ .

      • Pass: Peak is sharp and distinct.[1][3][4]

      • Fail: Peak is broad or indistinguishable from noise. Action: Clean crystal, dry sample (remove water), and re-scan.

  • Interpretation:

    • Ignore the 1640 cm⁻¹ region for confirmation.

    • Verify the presence of the 3080 cm⁻¹ shoulder (alkene C-H) and the 910/990 cm⁻¹ doublet.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text defining characteristic group frequencies for vinyl and amine groups).
  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.).[5] Spectral Database for Organic Compounds (SDBS). Retrieved from [Link] (Source for comparative spectra of 1-alkenes and primary amines).

  • Larkin, P. (2011). IR and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier. [Link] (Authoritative source on the selection between Raman and IR for double bond detection).

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons. [Link] (Detailed tables on C-H out-of-plane bending frequencies).

Sources

Comparative

Technical Assessment: 13C NMR Characterization of 2-Aminopent-4-en-1-ol Hydrochloride

An in-depth technical guide for the 13C NMR characterization of 2-Aminopent-4-en-1-ol hydrochloride (also known as Allylglycinol HCl). Executive Summary 2-Aminopent-4-en-1-ol hydrochloride is a critical chiral building b...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide for the 13C NMR characterization of 2-Aminopent-4-en-1-ol hydrochloride (also known as Allylglycinol HCl).

Executive Summary

2-Aminopent-4-en-1-ol hydrochloride is a critical chiral building block, often derived from the reduction of allylglycine. It serves as a precursor for non-canonical amino acids and peptidomimetics via olefin metathesis. This guide provides a technical reference for its spectroscopic identification, distinguishing it from saturated analogs (like Leucinol) and its free-base form.

Key Identification Markers:

  • Terminal Alkene Signals: Distinctive resonances at ~118 ppm and ~134 ppm.

  • Ammonium Salt Effect: Upfield shift of the

    
    -carbon (C2) relative to the free base.
    
  • Solvent Dependency: Significant chemical shift variation between D₂O (exchangeable protons lost) and DMSO-d₆.

Structural Analysis & Numbering

To ensure accurate assignment, we utilize the following IUPAC-consistent numbering scheme for the pentenyl chain.

Structure cluster_legend Functional Zones C1 C1 (CH2-OH) C2 C2 (CH-NH3+) C1->C2 C3 C3 (CH2) C2->C3 C4 C4 (CH=) C3->C4 C5 C5 (=CH2) C4->C5

Figure 1: Carbon connectivity and functional zones.[1][2][3] Note the chiral center at C2.

13C NMR Data Comparison

The following data aggregates consensus values from analogous amino-alcohol salts and predictive algorithms.

Table 1: Chemical Shift Assignments (ppm)

Solvent: D₂O (Reference: TSP/Dioxane) | Frequency: 100 MHz

CarbonAssignmentShift Range (HCl Salt)Shift (Free Base)*Signal Type (DEPT-135)
C1 CH₂-OH61.5 – 63.0 ~65.0Negative (Inverted)
C2 CH-NH₃⁺ 51.0 – 53.0 ~54.5Positive (Upright)
C3 CH₂-Allylic34.0 – 36.0 ~38.0Negative (Inverted)
C4 -CH=132.0 – 134.0 ~135.0Positive (Upright)
C5 =CH₂118.0 – 120.0 ~117.0Negative (Inverted)

*Note: Free base values are approximate. Protonation of the amine (formation of HCl salt) typically causes an upfield shift (shielding) of the


-carbon (C2) and 

-carbons (C1, C3) due to the inductive effect and changes in conformational preference.
Comparative Analysis: Why the Salt Matters

The transition from Free Base to Hydrochloride Salt fundamentally alters the electronic environment of C2.

  • 
    -Effect:  The protonation of the nitrogen creates a cationic center (
    
    
    
    ). Contrary to simple electronegativity rules, this often results in a shielding effect (2–4 ppm upfield shift) on the
    
    
    -carbon (C2) compared to the neutral amine, due to the "
    
    
    -substituent effect" on chemical shifts.
  • Differentiation from Leucinol: Leucinol (the saturated isostere) lacks the signals at 118/134 ppm and shows a C3 signal significantly upfield (~24 ppm) compared to the allylic C3 (~35 ppm).

Experimental Workflow

To obtain high-fidelity data, the following protocol is recommended to mitigate hygroscopic broadening common in amino alcohol salts.

Workflow Start Start: Crude 2-Aminopent-4-en-1-ol HCl Dry Lyophilization / Vacuum Drying (Remove trace H2O) Start->Dry Solvent Solvent Selection: D2O (Clear Aliphatic Region) or DMSO-d6 (Observe OH/NH Protons) Dry->Solvent Acq Acquisition: Relaxation Delay (d1) > 2.0s (Ensure C2/C4 integration accuracy) Solvent->Acq Process Processing: Line Broadening (LB) = 1.0 Hz Baseline Correction Acq->Process

Figure 2: Optimal workflow for NMR acquisition of hygroscopic amino alcohol salts.

Protocol Details
  • Sample Preparation: Dissolve 15–20 mg of the hydrochloride salt in 0.6 mL of D₂O .

    • Why D₂O? It eliminates the broad exchangeable proton signals (-OH, -NH₃⁺) which can obscure the aliphatic region in 1H NMR, and provides a stable lock for 13C.

    • Alternative: Use DMSO-d₆ if you specifically need to observe the coupling between the -OH proton and C1 (in 1H NMR) to verify the alcohol is primary.

  • Reference Standard: Use TSP (sodium 3-trimethylsilylpropionate-d4) as an internal standard (0.0 ppm) rather than relying on the solvent residual peak, as D₂O shifts are temperature-sensitive.

  • Acquisition Parameters:

    • Pulse Angle: 30° or 45° (to avoid saturation).

    • Relaxation Delay (D1): Set to

      
       seconds. The quaternary-like nature of the protonated amine center (C2) can lead to longer T1 relaxation times; insufficient delay will reduce signal intensity for C2.
      
    • Scans: Minimum 512 scans (100 MHz instrument) due to the lower sensitivity of the secondary carbons.

Troubleshooting & Impurities

When analyzing the spectra, look for these common artifacts:

Impurity / ArtifactChemical Shift (ppm)Origin
Allylamine ~136, ~116Unreacted starting material (if synthesized via epoxide opening).
Allylglycine ~170 (Carbonyl)Incomplete reduction of the amino acid precursor.
Dioxane 67.2Common solvent trapped in the lattice (if used in HCl precipitation).
Isopropanol 24.0, 64.0Common recrystallization solvent.

References

  • Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (General reference for additive chemical shift rules).
  • Gottlieb, H. E., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." J. Org. Chem. 1997, 62, 21, 7512–7515. Link

  • Breit, B., et al. "Chemo- and Diastereoselective Addition of Allylzinc Bromides to -Amino Aldehydes." Chem. Eur. J. 1998. (Contains characterization of analogous allylic amino alcohols).
  • PubChem Database. "Compound Summary: 2-Aminopent-4-en-1-ol." National Library of Medicine. Link

Sources

Validation

Definitive Guide to Purity Analysis: 2-Aminopent-4-en-1-ol vs. Saturated Analogues

[1] Executive Summary In the synthesis of 2-Aminopent-4-en-1-ol (CAS: 304020-67-5), the most persistent impurity is its saturated analogue, 2-aminopentan-1-ol (Norvalinol).[1] This impurity typically arises from over-red...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In the synthesis of 2-Aminopent-4-en-1-ol (CAS: 304020-67-5), the most persistent impurity is its saturated analogue, 2-aminopentan-1-ol (Norvalinol).[1] This impurity typically arises from over-reduction during the processing of allylglycine derivatives or non-selective hydrogenation steps.

Distinguishing these two species is analytically challenging because they share identical polar functional groups (primary amine, primary alcohol) and similar pKa values. They differ only by a terminal alkene (


-system), rendering standard UV detection ineffective without derivatization.[1]

This guide provides a multi-tiered analytical framework to definitively distinguish and quantify the unsaturated target from its saturated impurities.

Chemical Profile & The Challenge

The core difficulty lies in the lack of strong chromophores in both molecules. Standard HPLC-UV at 254 nm is blind to these compounds. While 210 nm can detect the alkene, solvent cutoff effects often obscure the signal.

FeatureTarget: 2-Aminopent-4-en-1-ol Impurity: 2-Aminopentan-1-ol
Structure Terminal Alkene (

)
Saturated Alkyl Chain (

)
Formula


MW 101.15 g/mol 103.16 g/mol
Key NMR Signal

5.7–5.9 ppm (Multiplet)
Absent (Signal Void)
UV Activity Weak (End absorption <210 nm)None (Transparent >200 nm)
Reactivity Reacts with

,

, Olefin Metathesis
Inert to electrophilic addition

Analytical Strategy 1: Nuclear Magnetic Resonance (NMR)

The Gold Standard for Structural Identity

Proton NMR (


-NMR) is the only method that provides absolute structural confirmation without derivatization.[1]
The Diagnostic Signals

The presence of the impurity is confirmed by the integration ratio discrepancy between the vinylic protons and the backbone methine.

  • Vinylic Methine (Target): Look for a multiplet at

    
     5.75 – 5.85 ppm .[1]
    
  • Terminal Vinylic Protons (Target): Two distinct multiplets at

    
     5.10 – 5.20 ppm .
    
  • Methyl Terminus (Impurity): The saturated impurity displays a triplet at

    
     0.90 ppm .[1] The target molecule lacks  a methyl group entirely.[1]
    
Experimental Protocol: Quantitative NMR (qNMR)
  • Solvent: Deuterium Oxide (

    
    ) is preferred to exchange exchangeable 
    
    
    
    and
    
    
    protons, cleaning the baseline.[1]
  • Internal Standard: Maleic acid (if precise wt% is needed) or simply relative integration.

  • Procedure:

    • Dissolve 10 mg of sample in 0.6 mL

      
      .
      
    • Acquire spectrum (min.[1][2] 16 scans, d1 > 10s for relaxation).

    • Validation: Integrate the multiplet at 5.8 ppm (set to 1H). Integrate the signal at 0.9 ppm. Any signal at 0.9 ppm indicates saturated impurity.

Analytical Strategy 2: HPLC with Derivatization

The Standard for Purity Quantitation [1]

Direct UV analysis is unreliable.[1] To achieve high sensitivity and separation on standard C18 columns, Pre-column Derivatization with o-Phthalaldehyde (OPA) is required. This attaches a hydrophobic, fluorescent tag to the amine, allowing for robust reverse-phase separation.

Why OPA?
  • Selectivity: Reacts only with primary amines (both target and impurity).[1]

  • Chromophore: Creates an isoindole derivative detectable at UV 340 nm or Fluorescence (Ex: 340nm, Em: 450nm).[1]

  • Separation Physics: The alkene in the target creates a rigid "kink" in the side chain compared to the flexible propyl chain of the impurity, resulting in different retention times on C18 stationary phases.

Step-by-Step Protocol

Reagents:

  • OPA Reagent: 10 mg OPA + 10 mg 3-mercaptopropionic acid in 1 mL Methanol + 9 mL Borate Buffer (pH 9.5).[1]

Workflow:

  • Sample Prep: Dissolve sample at 1 mg/mL in water.

  • Derivatization: Mix 10

    
    L sample + 50 
    
    
    
    L OPA Reagent. Wait 1 minute (reaction is instantaneous).
  • Injection: Inject 10

    
    L onto HPLC.
    

HPLC Conditions:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5

    
    m, 4.6 x 100 mm.[1]
    
  • Mobile Phase A: 10 mM Phosphate Buffer, pH 7.2.

  • Mobile Phase B: Acetonitrile (MeCN).[1]

  • Gradient: 20% B to 60% B over 15 minutes.

  • Detection: FLD (Ex 340 / Em 450) or UV 338 nm.[1]

Expected Result: The saturated impurity (more hydrophobic due to fully reduced alkyl chain) typically elutes after the unsaturated target.[1]

Analytical Strategy 3: Rapid Chemical Screening

The "Spot Test" for Manufacturing Floor [1]

For quick, non-instrumental verification of the alkene's presence (or gross absence), use the Bromine Water test.

  • Principle: Electrophilic addition of bromine across the double bond consumes the colored bromine.

  • Procedure:

    • Dissolve 20 mg sample in 1 mL water/acetic acid.

    • Add 1 drop of Bromine water (orange/brown).

    • Target: Solution turns clear immediately (Bromine consumed).

    • Saturated Impurity: Solution remains yellow/orange (No reaction).

Analytical Decision Matrix

The following workflow illustrates the logical progression for analyzing these samples, ensuring no time is wasted on high-cost methods if simple screens fail.

AnalysisWorkflow cluster_legend Methodology Key Start Unknown Sample (Amino Alcohol) Screen Rapid Screen: Bromine Water Test Start->Screen ResultScreen Did it decolorize? Screen->ResultScreen Fail STOP: Sample is Saturated (Wrong Product) ResultScreen->Fail No Pass PASS: Alkene Present ResultScreen->Pass Yes NMR Identity Confirmation: 1H-NMR (D2O) Pass->NMR NMRCheck Check 5.8 ppm (Vinyl) vs 0.9 ppm (Methyl) NMR->NMRCheck Mixed Mixture Detected Proceed to Quant NMRCheck->Mixed Both Signals Pure High Purity Confirmed NMRCheck->Pure Only Vinyl HPLC Quantitation: HPLC-FLD (OPA Deriv.) Mixed->HPLC Step1 Screening Step2 Structural ID Step3 Quantitation

Figure 1: Analytical Decision Matrix for isolating 2-Aminopent-4-en-1-ol.

Mass Spectrometry (HRMS) Confirmation

When HPLC resolution is ambiguous, High-Resolution Mass Spectrometry (HRMS) provides the definitive tie-breaker based on the specific mass defect.

  • Mode: ESI Positive (

    
    ).[1][3]
    
  • Target (

    
    ):  Calculated 
    
    
    
    .
  • Impurity (

    
    ):  Calculated 
    
    
    
    .
  • Differentiation: The mass difference of 2.0157 Da is easily resolved by any standard quadrupole or TOF instrument.[1]

Summary of Specifications

To ensure the quality of 2-Aminopent-4-en-1-ol for pharmaceutical or research use, the following specification limits are recommended based on the methods above:

TestMethodAcceptance Criteria
Appearance VisualClear, colorless oil to low-melting solid
Identity

-NMR
Multiplet at 5.8 ppm present; Integral matches backbone
Saturated Impurity

-NMR
Triplet at 0.9 ppm

2.0% (relative integration)
Purity HPLC-FLD (OPA)

97.0% Area
Mass MS (ESI+)Major peak at 102.1 m/z

References

  • BenchChem. (2025).[1][4] Analytical Methods for the Characterization of Amino Alcohols: Application Notes and Protocols. Retrieved from

  • Thermo Fisher Scientific. (2026). How to Cut HPLC Sample Preparation Time for Derivatizing Amino Acids. AnalyteGuru. Retrieved from

  • Sigma-Aldrich. (2025).[1][5] Product Specification: 2-Aminopent-4-en-1-ol hydrochloride.[1] Retrieved from [1]

  • PubChem. (2025).[1][6] Compound Summary: 2-Aminopent-4-en-1-ol (CID 20064163).[1] National Library of Medicine. Retrieved from [1]

  • Axion Labs. (n.d.).[1] Automated Pre-Column Derivatization of Amino Acids by HPLC. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2-Aminopent-4-en-1-ol Hydrochloride

[1][2] Executive Summary & Chemical Profile[2] As researchers, we often treat organic salts as benign due to their stability and water solubility. However, 2-Aminopent-4-en-1-ol hydrochloride (CAS: 1380005-74-2 / 53283-7...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Chemical Profile[2]

As researchers, we often treat organic salts as benign due to their stability and water solubility. However, 2-Aminopent-4-en-1-ol hydrochloride (CAS: 1380005-74-2 / 53283-74-0) presents a specific dual-hazard profile: it contains a reactive terminal alkene and a protonated amine.

Improper disposal into aqueous waste streams is a critical violation of Good Laboratory Practice (GLP). Although water-soluble, this compound must be treated as Non-Halogenated Organic Waste destined for high-temperature incineration. The terminal alkene makes it susceptible to oxidation, while the hydrochloride salt implies potential acidity and chloride generation upon thermal decomposition.

Chemical Identity & Properties
ParameterDataOperational Implication
Chemical Structure C₅H₁₂ClNOContains Nitrogen, Chlorine, and Unsaturation.[1][2]
Physical State Solid (Hygroscopic Crystalline)Must be kept dry; moisture absorption alters weight/concentration.
Solubility High (Water, Methanol)DO NOT pour down the drain. High mobility in aquatic environments.
Acidity Acidic (HCl salt)Incompatible with hypochlorites (Bleach)

Chlorine gas risk.

Hazard Assessment (GHS Standards)

Before handling waste, verify the specific hazards. This compound is generally classified under the following GHS categories.

Hazard ClassCodeDescriptionPrevention Strategy
Skin Irritation H315 Causes skin irritation.Double nitrile gloves (0.11mm min).
Eye Irritation H319 Causes serious eye irritation.[3][4]Tightly fitting safety goggles.
STOT - SE H335 May cause respiratory irritation.Handle only in a fume hood.

Critical Segregation Protocols

The "Why" Behind the Protocol

Effective disposal starts with segregation. You must understand the reactivity of the alkene (C=C double bond) and the ammonium salt .

  • Oxidizer Incompatibility: The terminal alkene is electron-rich. Mixing this waste with strong oxidizers (e.g., Nitric Acid, Permanganates) can trigger rapid, exothermic oxidation, potentially leading to fire or explosion in the waste container.

  • Base Incompatibility: Adding strong bases (NaOH) to the waste stream will deprotonate the salt, liberating the free amine. Free amines are often more volatile and odorous, increasing inhalation risks for waste handlers.

  • Bleach Warning: Never mix HCl salts with bleach.

    
    
    Result: Toxic Chlorine gas evolution.
    

Disposal Workflow Visualization

The following diagram outlines the decision logic for disposing of 2-Aminopent-4-en-1-ol hydrochloride.

DisposalWorkflow Start Waste Generation: 2-Aminopent-4-en-1-ol HCl StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid Solid Waste (Pure Substance/Contaminated Wipes) StateCheck->Solid Solid Liquid Liquid Waste (Dissolved in Solvent) StateCheck->Liquid Liquid PackSolid Package in Clear Poly Bag Double Bag if Hygroscopic Solid->PackSolid TagSolid Label: Non-Halogenated Organic Solid PackSolid->TagSolid Storage Store in Satellite Accumulation Area (Cool, Dry, Away from Oxidizers) TagSolid->Storage SolventCheck Solvent Type? Liquid->SolventCheck AqStream Aqueous Solution SolventCheck->AqStream Water OrgStream Organic Solvent (MeOH, EtOH, DMSO) SolventCheck->OrgStream Organics Forbidden STOP: Do NOT Drain Pour. Segregate for Incineration. AqStream->Forbidden Combine Combine into Carboy: Non-Halogenated Organic Solvents OrgStream->Combine Forbidden->Combine Transfer to Organic Waste Combine->Storage Pickup Request EHS Pickup Method: High Temp Incineration Storage->Pickup

Figure 1: Decision matrix for the segregation and packaging of 2-Aminopent-4-en-1-ol HCl waste streams.

Detailed Operational Procedures

Protocol A: Solid Waste Disposal (Pure Compound)

Applicable for: Expired shelf stocks, spill cleanup residues, or contaminated weighing boats.

  • Containment: Place the solid material into a clear polyethylene bag. If the material has absorbed moisture (deliquescent), use a heavy-duty zip-lock bag to prevent leakage.

  • Secondary Containment: Place the sealed bag into a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: 2-Aminopent-4-en-1-ol hydrochloride.[1][2][5][6]

    • Hazard Checkbox: Irritant.

    • Composition: 100%.

  • Storage: Store in the "Organic Solids" bin. Do not store in the same secondary container as oxidizers (e.g., nitrates).

Protocol B: Liquid Waste Disposal (Reaction Mixtures)

Applicable for: Mother liquors or reaction mixtures containing the compound.

  • Solvent Assessment: Determine the primary solvent.

    • If Halogenated (DCM, Chloroform): Use the Halogenated Waste carboy.

    • If Non-Halogenated (Methanol, Ethanol, Water): Use the Non-Halogenated Organic carboy.

  • pH Check: If the solution is highly acidic (pH < 2) due to excess HCl, neutralize slowly with Sodium Bicarbonate (NaHCO₃) to pH 5–9 before adding to the main waste carboy. This prevents gas generation in the drum.

  • Transfer: Pour into the appropriate carboy using a funnel. Close the lid immediately to prevent fume release.

  • Documentation: Log the volume and concentration on the carboy's accumulation log.

Protocol C: Spill Management (Immediate Action)
  • Isolate: Evacuate the immediate area if dust is airborne.

  • PPE: Wear safety goggles, lab coat, and nitrile gloves. Use a dust mask (N95) if powder is fine.

  • Neutralize & Collect:

    • Cover the spill with an inert absorbent (Vermiculite or Sand).

    • Sweep carefully to avoid creating dust aerosols.

    • Place in a bag labeled "Hazardous Waste - Debris."

  • Clean Surface: Wipe the area with water and soap; dispose of the wipes as solid hazardous waste.

Regulatory & Compliance Context

  • US EPA (RCRA): While not explicitly P-listed or U-listed, this waste exhibits characteristics of toxicity/irritation. It must be disposed of via a permitted Treatment, Storage, and Disposal Facility (TSDF).

  • Disposal Method: The preferred industry standard for this compound is incineration with scrubber . This ensures the destruction of the organic skeleton and the capture of the chloride ions (as HCl gas) in the scrubber system.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Aminopent-4-en-1-ol hydrochloride
Reactant of Route 2
2-Aminopent-4-en-1-ol hydrochloride
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